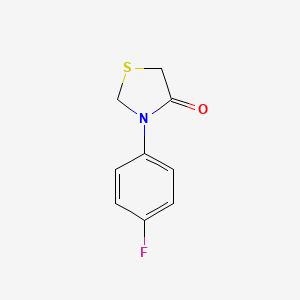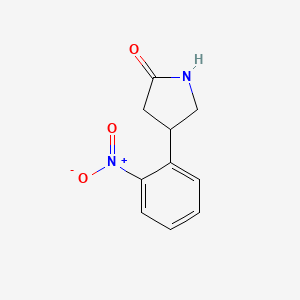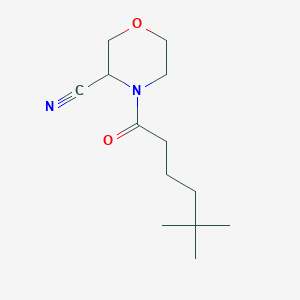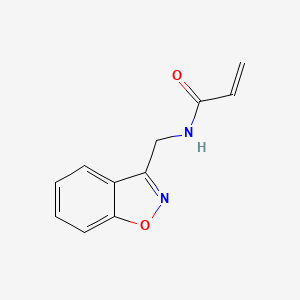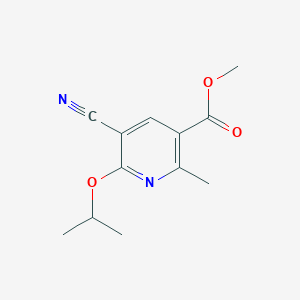
Methyl 5-cyano-6-isopropoxy-2-methylnicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-cyano-6-isopropoxy-2-methylnicotinate is a chemical compound with the molecular formula C12H14N2O3 . It has a molecular weight of 234.25 . The molecule contains a total of 31 atoms, including 14 Hydrogen atoms, 12 Carbon atoms, 2 Nitrogen atoms, and 3 Oxygen atoms .
Molecular Structure Analysis
The molecular structure of this compound consists of 31 atoms, including 14 Hydrogen atoms, 12 Carbon atoms, 2 Nitrogen atoms, and 3 Oxygen atoms . The exact arrangement of these atoms in the molecule is not provided in the search results.Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Research on Methyl 5-cyano-6-isopropoxy-2-methylnicotinate often involves its synthesis and chemical transformations. For instance, Wenkert et al. (1970) explored general methods for the synthesis of indole alkaloids, presenting an approach that may incorporate compounds similar to this compound in the synthesis process Wenkert, E., Dave, K. G., Dainis, I., & Reynolds, G. D. (1970). Additionally, Zolfigol et al. (2013) reported on the synthesis of pyranopyrazoles using isonicotinic acid as a dual and biological organocatalyst, demonstrating the compound's relevance in the development of green and efficient synthetic methodologies Zolfigol, M., Tavasoli, M., Moosavi‐Zare, A., Moosavi, P., Kruger, H., Shiri, M., & Khakyzadeh, V. (2013).
Epigenetic Research
This compound and related compounds find applications in epigenetic research, particularly in studies focusing on DNA modifications. Tahiliani et al. (2009) and Booth et al. (2012) have contributed to understanding the role of DNA methylation and hydroxymethylation in mammalian genomes, which are crucial for gene regulation and development. These studies underscore the significance of chemical compounds in elucidating biological mechanisms at the molecular level Tahiliani, M., Koh, K. P., Shen, Y., Pastor, W. A., Bandukwala, H. S., Brudno, Y., Agarwal, S., Iyer, L. M., Liu, D. R., Aravind, L., & Rao, A. (2009); Booth, M., Branco, M., Ficz, G., Oxley, D., Krueger, F., Reik, W., & Balasubramanian, S. (2012).
Catalysis and Organic Chemistry
Further investigations into the compound's utility reveal its role in organic synthesis and catalysis. Galenko et al. (2017) discussed the Fe(II)/Au(I) relay catalyzed isomerization of propargylisoxazole to pyridine, providing access to 6-halonicotinates, which illustrates the compound's applicability in generating structurally complex and biologically significant molecules Galenko, A., Shakirova, F. M., Galenko, E., Novikov, M., Khlebnikov, A. (2017).
Semiochemicals and Pest Management
In the realm of agricultural science, methyl isonicotinate, a compound related to this compound, has been identified as a non-pheromone semiochemical for thrips pest management. Research by Teulon et al. (2017) highlights its potential for enhanced monitoring and management of thrips in agricultural settings, demonstrating the compound's versatility beyond traditional chemical research Teulon, D., Davidson, M., Perry, N., Nielsen, M., Castañé, C., Bosch, D., Riudavets, J., Tol, R. V., & Kogel, W. D. (2017).
Propiedades
IUPAC Name |
methyl 5-cyano-2-methyl-6-propan-2-yloxypyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-7(2)17-11-9(6-13)5-10(8(3)14-11)12(15)16-4/h5,7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGWVFAODPUOEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)OC(C)C)C#N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-dimethylphenyl)amino]acetamide](/img/structure/B2854798.png)
![N-methyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine](/img/structure/B2854799.png)
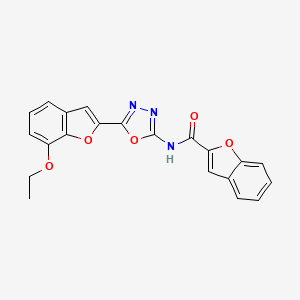
![N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2854801.png)
![2-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile;hydrochloride](/img/structure/B2854802.png)
![3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid](/img/no-structure.png)
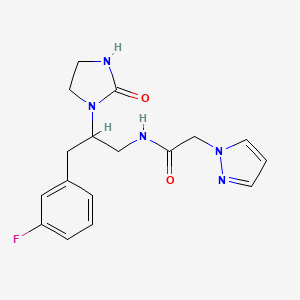
![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)quinoxaline-2-carboxamide](/img/structure/B2854805.png)
